![molecular formula C16H16O2 B14491072 2'H,4'H-Spiro[cyclobutane-1,3'-naphtho[2,3-b][1,4]dioxepine] CAS No. 65478-51-5](/img/structure/B14491072.png)
2'H,4'H-Spiro[cyclobutane-1,3'-naphtho[2,3-b][1,4]dioxepine]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’H,4’H-Spiro[cyclobutane-1,3’-naphtho[2,3-b][1,4]dioxepine] is a complex organic compound characterized by a spiro linkage between a cyclobutane ring and a naphtho[2,3-b][1,4]dioxepine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’H,4’H-Spiro[cyclobutane-1,3’-naphtho[2,3-b][1,4]dioxepine] typically involves a multi-step process. One common approach is the cyclization of a suitable precursor under specific conditions to form the spiro linkage. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to achieve the desired product on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions
2’H,4’H-Spiro[cyclobutane-1,3’-naphtho[2,3-b][1,4]dioxepine] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the naphtho[2,3-b][1,4]dioxepine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and catalysts such as palladium. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
2’H,4’H-Spiro[cyclobutane-1,3’-naphtho[2,3-b][1,4]dioxepine] has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials, such as liquid crystals and photochromic compounds.
Wirkmechanismus
The mechanism by which 2’H,4’H-Spiro[cyclobutane-1,3’-naphtho[2,3-b][1,4]dioxepine] exerts its effects involves interactions with molecular targets such as enzymes or receptors. The spiro linkage and the naphtho[2,3-b][1,4]dioxepine moiety can interact with specific sites on these targets, leading to changes in their activity or function. Pathways involved may include signal transduction, gene expression, or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3,3-Trimethylspiro[indoline-2,3’-naphtho[2,1-b][1,4]oxazine]
- 3,3’-Spirobi[2H-naphtho[1,2-b]pyran]
Uniqueness
2’H,4’H-Spiro[cyclobutane-1,3’-naphtho[2,3-b][1,4]dioxepine] is unique due to its specific spiro linkage and the combination of cyclobutane and naphtho[2,3-b][1,4]dioxepine moieties. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
65478-51-5 |
|---|---|
Molekularformel |
C16H16O2 |
Molekulargewicht |
240.30 g/mol |
IUPAC-Name |
spiro[2,4-dihydrobenzo[h][1,5]benzodioxepine-3,1'-cyclobutane] |
InChI |
InChI=1S/C16H16O2/c1-2-5-13-9-15-14(8-12(13)4-1)17-10-16(11-18-15)6-3-7-16/h1-2,4-5,8-9H,3,6-7,10-11H2 |
InChI-Schlüssel |
YCSIRVVAWFFRDV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C1)COC3=CC4=CC=CC=C4C=C3OC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


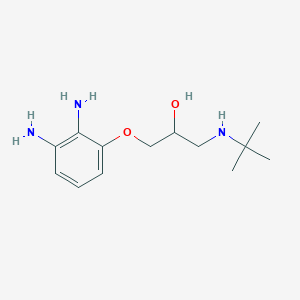
![2-(Sulfanylamino)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B14490992.png)
![2,5-Diphenyl-1,6-dihydro[1,2]diazocino[5,6-b]quinoxaline](/img/structure/B14490993.png)
![N-[(Azepane-1-carbonyl)sulfanyl]benzamide](/img/structure/B14490997.png)
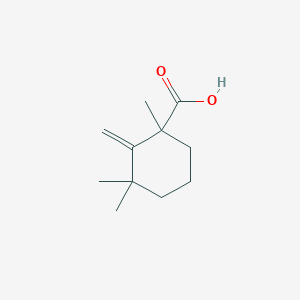
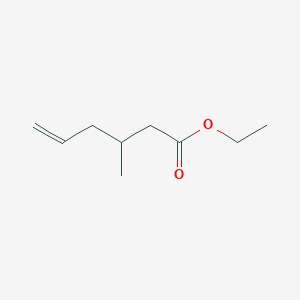

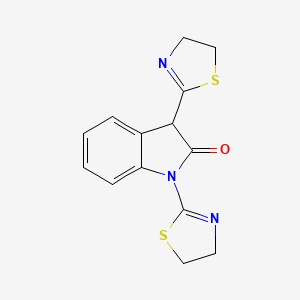
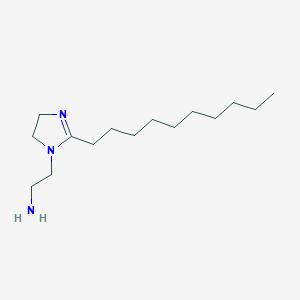
![2,4,4-Trimethyl-3-[(2-methylbenzene-1-sulfonyl)methyl]cyclohex-2-en-1-ol](/img/structure/B14491033.png)
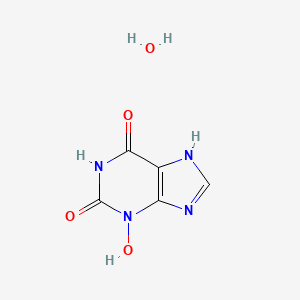
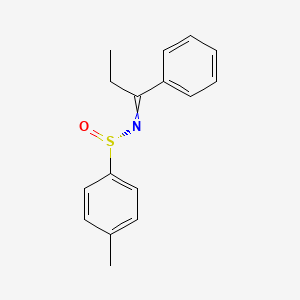
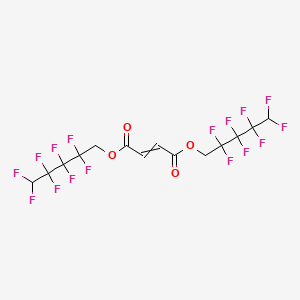
![5-(4-Chlorophenyl)-5H-[1]benzopyrano[2,3-b]pyridin-5-ol](/img/structure/B14491062.png)
